molecular formula C9H11N3O2 B13814111 Methanimidamide, N,N-dimethyl-N'-(3-nitrophenyl)- CAS No. 2103-47-1

Methanimidamide, N,N-dimethyl-N'-(3-nitrophenyl)-

Katalognummer: B13814111
CAS-Nummer: 2103-47-1
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: LQXZCPNRKDUVET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)-: is an organic compound with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.2025 g/mol . It is also known by other names such as Formamidine, N,N-dimethyl-N’-(m-nitrophenyl)- and N’-(3-Nitro-phenyl)-N,N-dimethyl-formamidine . This compound is characterized by the presence of a nitrophenyl group attached to a dimethylated methanimidamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- typically involves the reaction of N,N-dimethylformamide with 3-nitroaniline under specific conditions . The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride (POCl₃) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include (KMnO₄) and (CrO₃).

    Reduction: Reducing agents such as (NaBH₄) and (LiAlH₄) are used.

    Substitution: Reagents like (NaOCH₃) and (NaOEt) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-dimethyl-N’-(3-aminophenyl)-methanimidamide .

Wissenschaftliche Forschungsanwendungen

Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- can be compared with other similar compounds such as:

    Methanimidamide, N,N-dimethyl-N’-(4-nitrophenyl)-: This compound has a nitro group at the para position instead of the meta position.

    Methanimidamide, N,N-dimethyl-N’-(2-methyl-3-nitrophenyl)-: This compound has an additional methyl group on the phenyl ring.

The uniqueness of Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- lies in its specific structural configuration, which influences its reactivity and applications.

Eigenschaften

CAS-Nummer

2103-47-1

Molekularformel

C9H11N3O2

Molekulargewicht

193.20 g/mol

IUPAC-Name

N,N-dimethyl-N'-(3-nitrophenyl)methanimidamide

InChI

InChI=1S/C9H11N3O2/c1-11(2)7-10-8-4-3-5-9(6-8)12(13)14/h3-7H,1-2H3

InChI-Schlüssel

LQXZCPNRKDUVET-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C=NC1=CC(=CC=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.